molecular formula C10H20OS B12919651 Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]- CAS No. 62162-07-6

Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]-

Cat. No.: B12919651
CAS No.: 62162-07-6
M. Wt: 188.33 g/mol
InChI Key: FJGBEQMSWFNUOS-UHFFFAOYSA-N
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Description

(4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane is an organic compound that belongs to the class of sulfides. Sulfides are characterized by the presence of a sulfur atom bonded to two carbon atoms. This particular compound features a 4-ethoxybutyl group and a 2-methylprop-1-en-1-yl group attached to the sulfur atom. It is of interest in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane can be achieved through several methods. One common approach involves the reaction of 4-ethoxybutyl chloride with 2-methylprop-1-en-1-yl thiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the thiol group.

Industrial Production Methods

On an industrial scale, the production of (4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The ethoxybutyl or methylprop-1-en-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted sulfides depending on the reagents used.

Scientific Research Applications

(4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments involving sulfur compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of (4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various electrophiles, facilitating reactions such as oxidation or substitution. The compound’s unique structure allows it to participate in a wide range of chemical processes, making it a versatile reagent in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran): Similar in structure but with a tetrahydropyran ring instead of the ethoxybutyl group.

    (E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: Contains a methoxy group and a phenyl ring, differing in functional groups and overall structure.

Uniqueness

(4-Ethoxybutyl)(2-methylprop-1-en-1-yl)sulfane is unique due to its combination of an ethoxybutyl group and a 2-methylprop-1-en-1-yl group attached to a sulfur atom. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

Properties

CAS No.

62162-07-6

Molecular Formula

C10H20OS

Molecular Weight

188.33 g/mol

IUPAC Name

1-ethoxy-4-(2-methylprop-1-enylsulfanyl)butane

InChI

InChI=1S/C10H20OS/c1-4-11-7-5-6-8-12-9-10(2)3/h9H,4-8H2,1-3H3

InChI Key

FJGBEQMSWFNUOS-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCSC=C(C)C

Origin of Product

United States

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